

does AVE 0991 interact with AT1 or AT2 receptors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AVE 0991 sodium salt

Cat. No.: B605699

[Get Quote](#)

Technical Support Center: AVE 0991 Interactions

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the interaction of the nonpeptide Angiotensin-(1-7) mimic, AVE 0991, with Angiotensin II receptor type 1 (AT1) and type 2 (AT2).

Frequently Asked Questions (FAQs)

Q1: What is the primary receptor target of AVE 0991?

AVE 0991 is a nonpeptide agonist for the Angiotensin-(1-7) (Ang-(1-7)) receptor, Mas^{[1][2][3][4][5][6][7][8]}. It is designed to mimic the effects of the endogenous peptide Ang-(1-7).

Q2: Does AVE 0991 directly bind to and interact with AT1 or AT2 receptors?

No, studies have demonstrated that AVE 0991 has negligible to no direct binding affinity for either AT1 or AT2 receptors^{[8][9][10][11][12]}. Competition binding assays show a lack of affinity for these receptors, with IC₅₀ values greater than 1000 nM for AT1^[10].

Q3: Are there any experimental findings that suggest an indirect interaction or functional cross-talk between AVE 0991 and AT1/AT2 receptors?

Yes, some functional studies have indicated a potential for indirect interaction or cross-talk. For instance, the antidiuretic effect of AVE 0991 in mice was found to be blocked by both AT1 and AT2 receptor antagonists^{[4][13]}. Additionally, the nitric oxide (NO) releasing properties of AVE

0991 in endothelial cells were inhibited by both an AT1 antagonist (EXP 3174) and an AT2 antagonist (PD 123,177)[14]. These findings suggest that while AVE 0991 does not directly bind to AT1 or AT2 receptors, its downstream signaling pathways may converge with or be modulated by the pathways of these receptors.

Q4: What is the binding affinity of AVE 0991 for its primary target, the Mas receptor?

The half-maximal inhibitory concentration (IC50) of AVE 0991 for the Mas receptor has been reported in the nanomolar range, indicating high affinity. Specific reported values include 21 nM and 47.5 nM[2][3][4].

Troubleshooting Guide

Problem: My in-vivo or in-vitro experiment shows unexpected results that seem to involve AT1 or AT2 receptor signaling upon application of AVE 0991.

- Possible Cause 1: Functional Cross-talk. As noted in the FAQs, the downstream effects of AVE 0991 can be influenced by AT1 and AT2 receptor signaling pathways, even without direct binding[4][13][14]. The observed effects may be due to the convergence of these signaling cascades.
- Troubleshooting Tip 1: To investigate this, run parallel experiments using specific antagonists for AT1 (e.g., Losartan, EXP 3174) and AT2 (e.g., PD 123,177) receptors in the presence of AVE 0991. This will help to elucidate if the observed effects are modulated through these receptors.
- Possible Cause 2: Off-target effects at high concentrations. While specific for the Mas receptor at nanomolar concentrations, micromolar concentrations of any compound have a higher potential for off-target effects.
- Troubleshooting Tip 2: Perform a dose-response curve for AVE 0991 in your experimental system to ensure you are working within a concentration range that is selective for the Mas receptor.
- Possible Cause 3: Heterodimerization of receptors. There is evidence for the oligomerization of G-protein-coupled receptors, which could potentially lead to indirect interactions.

- Troubleshooting Tip 3: This is a complex area of research. Reviewing literature on the potential for Mas receptor to form heterodimers with AT1 or AT2 receptors in your specific cell or tissue type may provide insights.

Quantitative Data Summary

The following tables summarize the binding affinities of AVE 0991 for the Mas, AT1, and AT2 receptors based on radioligand binding assays.

Table 1: Binding Affinity of AVE 0991 for the Mas Receptor

Compound	Receptor	Cell Line/Tissue	Radioligand	IC50 (nM)	Reference(s)
AVE 0991	Mas	Bovine Aortic Endothelial Cell Membranes	[¹²⁵ I]-Ang-(1-7)	21	[2]
AVE 0991	Mas	Mas-transfected COS cells	¹²⁵ I-Ang-(1-7)	47.5	[3][4]

Table 2: Binding Affinity of AVE 0991 for AT1 and AT2 Receptors

Compound	Receptor	Cell Line	Radioligand	IC50 (nM)	Reference(s)
AVE 0991	AT1	AT1R-transfected HEK-293 cells	¹²⁵ I-[Sar ¹ ,Ile ⁸]Ang II	>1000	[10]
AVE 0991	AT2	AT2R-transfected HEK-293 cells	¹²⁵ I-[Sar ¹ ,Ile ⁸]Ang II	>1000	[10]

Experimental Protocols

1. Radioligand Competition Binding Assay for AT1 and AT2 Receptors

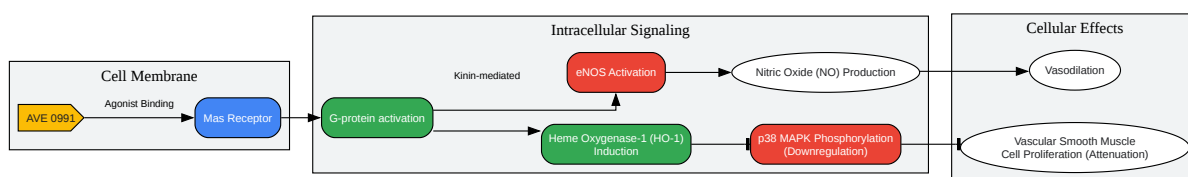
- Objective: To determine the binding affinity of AVE 0991 for AT1 and AT2 receptors.
- Cell Lines: Human Embryonic Kidney (HEK)-293 cells stably transfected with either the human AT1 receptor or the human AT2 receptor.
- Radioligand: ^{125}I -[Sar¹,Ile⁸]Angiotensin II.
- Procedure:
 - Culture the transfected HEK-293 cells to near confluence.
 - Harvest the cells and prepare cell membrane homogenates.
 - Incubate the cell membranes with a fixed concentration of ^{125}I -[Sar¹,Ile⁸]AngII and varying concentrations of the unlabeled competitor (AVE 0991 or other ligands).
 - Separate the bound from free radioligand by rapid filtration through glass fiber filters.
 - Measure the radioactivity of the filters using a gamma counter.
 - The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.
- Reference: This methodology is based on the protocol described in studies investigating the relative affinity of angiotensin peptides at AT1 and AT2 receptors[9][10][11][12].

2. Functional Assay: Nitric Oxide (NO) Release from Endothelial Cells

- Objective: To measure the functional response to AVE 0991 by quantifying NO release.
- Cell Line: Bovine Aortic Endothelial Cells (BAECs).
- Methodology: Direct and simultaneous measurement of NO on the cell surface using selective electrochemical nanosensors.

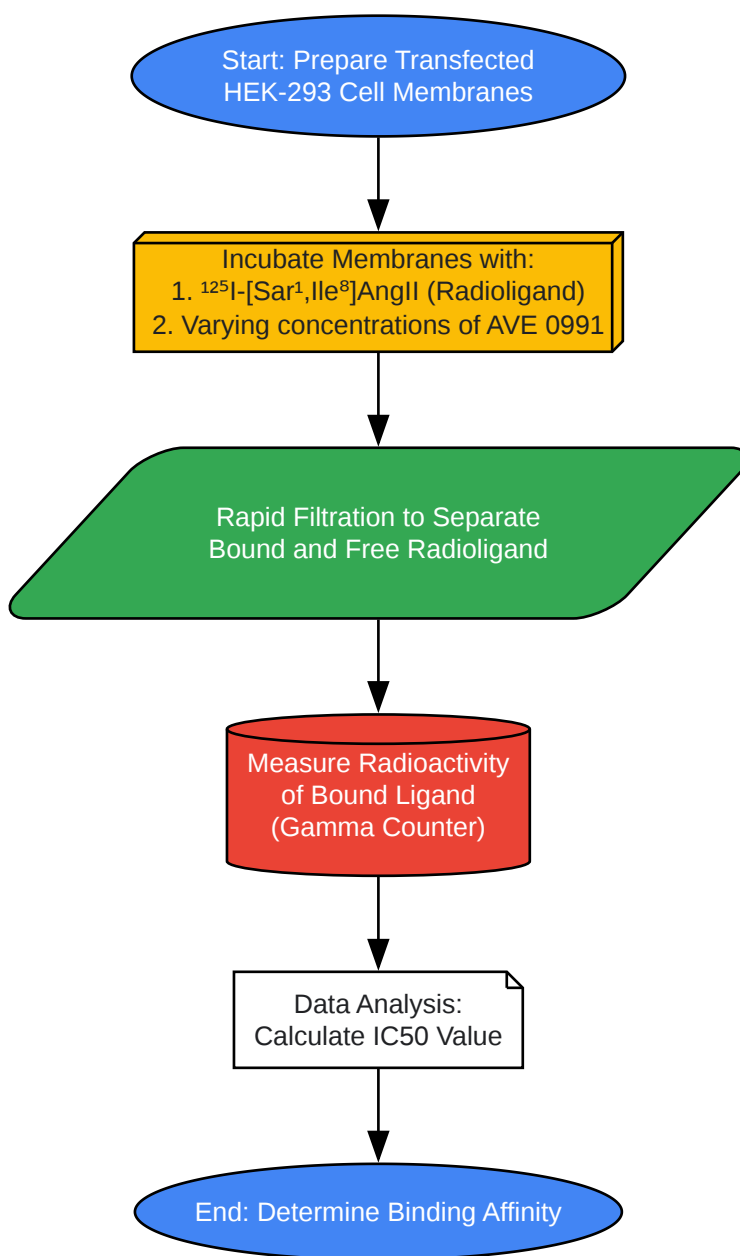
- Procedure:
 - Culture BAECs to form a monolayer.
 - Position the NO-sensitive nanosensor close to the surface of the cells.
 - Stimulate the cells with AVE 0991 at the desired concentration.
 - Record the electrochemical signal corresponding to the release of NO in real-time.
 - To investigate the involvement of AT1 and AT2 receptors, pre-incubate the cells with specific antagonists (e.g., EXP 3174 for AT1, PD 123,177 for AT2) before stimulation with AVE 0991.
- Reference: This protocol is adapted from the methodology used to characterize AVE 0991 as a nonpeptide mimic of Ang-(1-7)[14].

Signaling Pathways and Experimental Workflows



[Click to download full resolution via product page](#)

Caption: Signaling pathway of AVE 0991 via the Mas receptor.



[Click to download full resolution via product page](#)

Caption: Workflow for a radioligand competition binding assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. AVE0991, a Nonpeptide Compound, Attenuates Angiotensin II-Induced Vascular Smooth Muscle Cell Proliferation via Induction of Heme Oxygenase-1 and Downregulation of p-38 MAPK Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. ahajournals.org [ahajournals.org]
- 5. The Non-Peptide MAS-R Agonist AVE0991 Alleviates Colitis Severity in Mice and Exhibits an Additive Effect with Azathioprine [mdpi.com]
- 6. Frontiers | The Non-peptide Angiotensin-(1–7) Mimic AVE 0991 Attenuates Delayed Neurocognitive Recovery After Laparotomy by Reducing Neuroinflammation and Restoring Blood-Brain Barrier Integrity in Aged Rats [frontiersin.org]
- 7. AVE0991, a Nonpeptide Angiotensin 1-7 Receptor Agonist, Improves Glucose Metabolism in the Skeletal Muscle of Obese Zucker Rats: Possible Involvement of Prooxidant/Antioxidant Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. portlandpress.com [portlandpress.com]
- 10. portlandpress.com [portlandpress.com]
- 11. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. AVE 0991, a nonpeptide mimic of the effects of angiotensin-(1-7) on the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [does AVE 0991 interact with AT1 or AT2 receptors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605699#does-ave-0991-interact-with-at1-or-at2-receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com